REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:24])[C:10]2[CH:15]=[CH:14][C:13]([CH2:16][N:17]3[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]3)=[CH:12][CH:11]=2)=[CH:4][C:3]=1[N+:25]([O-])=O.C([O-])=O.[K+]>C(O)C.[Pt]>[NH2:25][C:3]1[CH:4]=[C:5]([NH:8][C:9](=[O:24])[C:10]2[CH:11]=[CH:12][C:13]([CH2:16][N:17]3[CH2:18][CH2:19][N:20]([CH3:23])[CH2:21][CH2:22]3)=[CH:14][CH:15]=2)[CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O)[N+](=O)[O-]
|
Name
|
potassium formate
|
Quantity
|
68.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtrated at 70° C. over a pad of Celite
|
Type
|
WASH
|
Details
|
to rinse the reactor
|
Type
|
CUSTOM
|
Details
|
Ethanol is removed from the combined filtrates by distillation in vacuo at an external temperature 60° C
|
Type
|
CONCENTRATION
|
Details
|
The crude product separates from the aqueous concentrate as an oil during the distillation
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
TEMPERATURE
|
Details
|
upon subsequent cooling to 23° C. within 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
is filtered of with suction
|
Type
|
WASH
|
Details
|
washed with ethanol (200 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1C)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |